molecular formula C17H26N2O4 B3946456 2-[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide

2-[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide

Cat. No. B3946456
M. Wt: 322.4 g/mol
InChI Key: XQIGJDCVNSHUJD-HOCLYGCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide is a chemical compound that is commonly referred to as L-765,314. It is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the regulation of glucocorticoid levels in the body. In recent years, L-765,314 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including diabetes, obesity, and metabolic syndrome.

Mechanism of Action

L-765,314 is a potent and selective inhibitor of 11β-HSD1, which is an enzyme that converts inactive cortisone to active cortisol in various tissues, including the liver, adipose tissue, and skeletal muscle. By inhibiting 11β-HSD1, L-765,314 reduces the production of cortisol in these tissues, leading to a decrease in glucose production and an increase in glucose uptake in skeletal muscle. Additionally, L-765,314 has been shown to reduce inflammation and oxidative stress in various tissues, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of L-765,314 are primarily related to its inhibition of 11β-HSD1. By reducing cortisol production in various tissues, L-765,314 has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of diabetes and obesity. Additionally, L-765,314 has been shown to reduce hepatic steatosis and inflammation in animal models of NAFLD. In clinical trials, L-765,314 has been shown to improve insulin sensitivity and glycemic control in patients with type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of L-765,314 for lab experiments is its selectivity for 11β-HSD1. This allows researchers to specifically target this enzyme without affecting other enzymes or pathways. Additionally, L-765,314 has been extensively studied in various animal models and clinical trials, providing a wealth of information on its pharmacokinetics, pharmacodynamics, and safety profile. However, one of the limitations of L-765,314 is its relatively short half-life, which may require frequent dosing in certain experimental settings.

Future Directions

There are several future directions for research on L-765,314. One area of interest is the potential use of L-765,314 in the treatment of NAFLD, which is a common liver disease that is closely associated with obesity and insulin resistance. Additionally, L-765,314 may have potential applications in the treatment of other metabolic disorders, such as metabolic syndrome and type 2 diabetes. Further studies are needed to fully understand the mechanisms of action of L-765,314 and to determine its long-term safety and efficacy in humans.

Scientific Research Applications

L-765,314 has been extensively studied in various preclinical and clinical studies for its potential therapeutic applications. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. Additionally, it has been shown to reduce hepatic steatosis and inflammation in animal models of non-alcoholic fatty liver disease (NAFLD). In clinical trials, L-765,314 has been shown to improve insulin sensitivity and glycemic control in patients with type 2 diabetes.

properties

IUPAC Name

2-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-12(2)23-16-10-19(9-14(16)20)11-17(21)18-8-13-6-4-5-7-15(13)22-3/h4-7,12,14,16,20H,8-11H2,1-3H3,(H,18,21)/t14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIGJDCVNSHUJD-HOCLYGCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CN(CC1O)CC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[C@H]1CN(C[C@@H]1O)CC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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